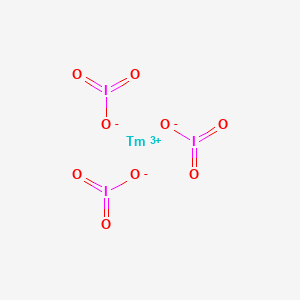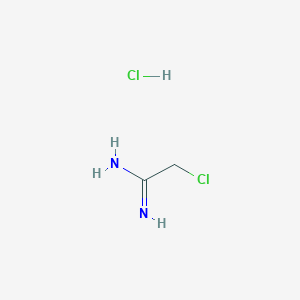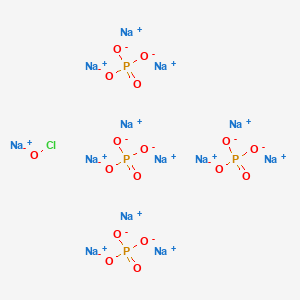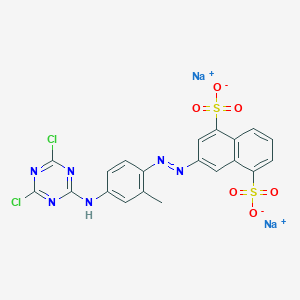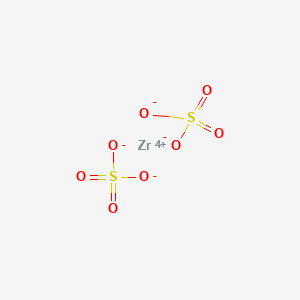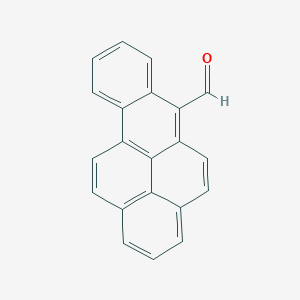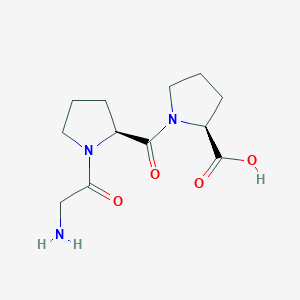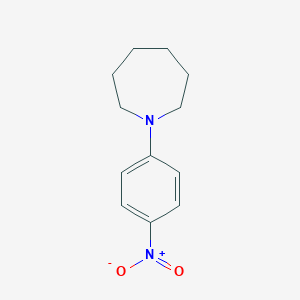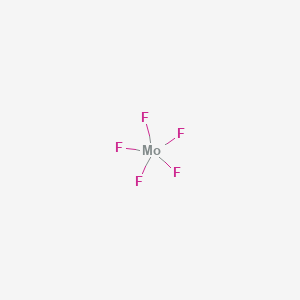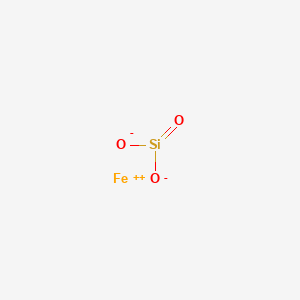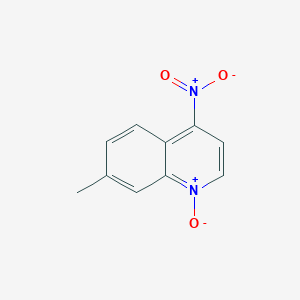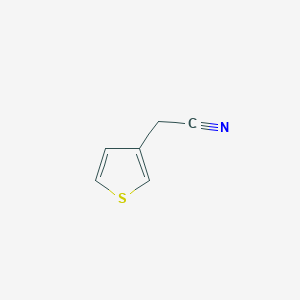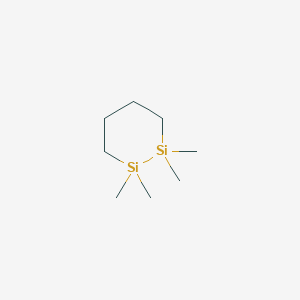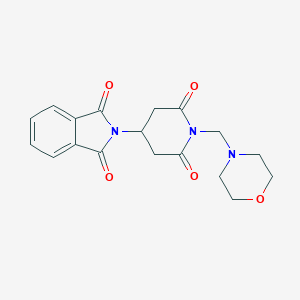
Morpholino-beta-thalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects. Morpholino-beta-thalidomide has a similar chemical structure to thalidomide but does not have the same harmful effects.
Mecanismo De Acción
The exact mechanism of action of morpholino-beta-thalidomide is not fully understood. However, it is believed to work by modulating the activity of certain proteins and signaling pathways in cells. It has been shown to inhibit the activity of TNF-alpha, a cytokine that is involved in inflammation. It has also been shown to inhibit the activity of angiogenic factors, which are involved in the growth of blood vessels.
Efectos Bioquímicos Y Fisiológicos
Morpholino-beta-thalidomide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using morpholino-beta-thalidomide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain proteins and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using morpholino-beta-thalidomide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are many potential future directions for research on morpholino-beta-thalidomide. One area of research is the development of new derivatives of morpholino-beta-thalidomide that have improved properties, such as increased potency or selectivity. Another area of research is the application of morpholino-beta-thalidomide in new areas of research, such as regenerative medicine or infectious disease. Finally, there is a need for more research on the mechanism of action of morpholino-beta-thalidomide, which could lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It has anti-inflammatory, anti-angiogenic, and anti-tumor properties, and has been used in a variety of research applications. While there are some limitations to its use, there are many potential future directions for research on morpholino-beta-thalidomide. Overall, it is a valuable tool for studying biological processes and has the potential to lead to new therapeutic applications in the future.
Métodos De Síntesis
Morpholino-beta-thalidomide is synthesized by reacting thalidomide with morpholine in the presence of a base. The reaction results in the replacement of one of the hydrogen atoms on the phthalimide ring of thalidomide with a morpholine group. The resulting molecule has a morpholine group attached to the phthalimide ring, which gives it a different chemical and biological activity than thalidomide.
Aplicaciones Científicas De Investigación
Morpholino-beta-thalidomide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been used as a tool to study the role of certain proteins and signaling pathways in various biological processes.
Propiedades
Número CAS |
10329-96-1 |
|---|---|
Nombre del producto |
Morpholino-beta-thalidomide |
Fórmula molecular |
C18H19N3O5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2 |
Clave InChI |
FDOBAWPDCWCNRJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
10329-96-1 |
Sinónimos |
1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione CG 603 CG-603 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



